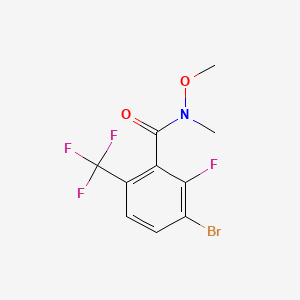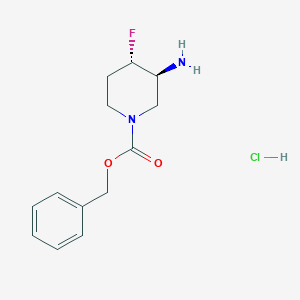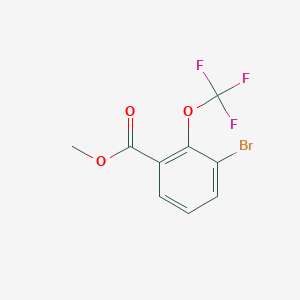
4-Ethoxy-1-ethyl-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-1-ethyl-2-fluorobenzene is an aromatic compound that features a benzene ring substituted with ethoxy, ethyl, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-ethyl-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where ethyl groups are introduced to the benzene ring using ethyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3) . The ethoxy group can be introduced through a nucleophilic substitution reaction using ethyl alcohol and a suitable base . The fluorine atom is often introduced via halogenation using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or metal oxides can be used to enhance reaction rates and selectivity . The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-1-ethyl-2-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring reacts with electrophiles to form substituted products.
Nucleophilic Aromatic Substitution (NAS): The fluorine atom can be replaced by nucleophiles under specific conditions.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Aplicaciones Científicas De Investigación
4-Ethoxy-1-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-1-ethyl-2-fluorobenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The benzene ring’s electron density can influence its reactivity towards electrophiles or nucleophiles . The ethoxy and ethyl groups can also affect the compound’s steric and electronic properties, modulating its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxy-1-ethylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Ethoxy-2-fluorobenzene: Lacks the ethyl group, affecting its steric and electronic characteristics.
1-Ethyl-2-fluorobenzene: Lacks the ethoxy group, leading to different chemical behavior.
Uniqueness
4-Ethoxy-1-ethyl-2-fluorobenzene is unique due to the combination of ethoxy, ethyl, and fluorine substituents on the benzene ring.
Propiedades
Fórmula molecular |
C10H13FO |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
4-ethoxy-1-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C10H13FO/c1-3-8-5-6-9(12-4-2)7-10(8)11/h5-7H,3-4H2,1-2H3 |
Clave InChI |
GVNZFBKZXWSEIW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)
![Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-](/img/structure/B14023527.png)



![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)

